9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl-
Overview
Description
9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- is a complex organic compound that belongs to the class of fluorenes Fluorenes are polycyclic aromatic hydrocarbons known for their stability and unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- typically involves multi-step organic reactions. The process may start with the preparation of the fluorenylamine core, followed by the introduction of benzothiazole and diphenylamine groups through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced species.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific properties.
Biology
In biological research, this compound may be investigated for its potential interactions with biological molecules. Its structural features could make it a candidate for studying enzyme inhibition, receptor binding, or other biochemical processes.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of benzothiazole and diphenylamine groups suggests possible applications in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- could be used in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), or other electronic devices
Mechanism of Action
The mechanism of action of 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- depends on its specific application. In electronic devices, its role may involve the transport of charge carriers or the emission of light. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include binding to active sites, altering protein conformation, or modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-
- 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-diphenyl-
- 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-dimethyl-
Uniqueness
Compared to similar compounds, 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- stands out due to its specific combination of functional groups The presence of both benzothiazole and diphenylamine groups, along with the didecyl substitution, imparts unique electronic and steric properties
Properties
IUPAC Name |
7-(1,3-benzothiazol-2-yl)-9,9-didecyl-N,N-diphenylfluoren-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H62N2S/c1-3-5-7-9-11-13-15-25-37-52(38-26-16-14-12-10-8-6-4-2)47-39-41(51-53-49-31-23-24-32-50(49)55-51)33-35-45(47)46-36-34-44(40-48(46)52)54(42-27-19-17-20-28-42)43-29-21-18-22-30-43/h17-24,27-36,39-40H,3-16,25-26,37-38H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOWLDQLRDHQCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H62N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444910 | |
Record name | 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262607-32-9 | |
Record name | 9H-Fluoren-2-amine, 7-(2-benzothiazolyl)-9,9-didecyl-N,N-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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